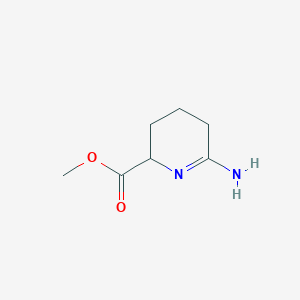

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester

Vue d'ensemble

Description

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester is a chemical compound with a complex structure that includes an amino group, a tetrahydropyridine ring, and a carboxylic acid ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, specific reaction temperatures, and purification steps to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Applications De Recherche Scientifique

Biological Significance

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester is an important intermediate in various metabolic pathways. It plays a role in the metabolism of amino acids such as glycine, serine, and threonine. Specifically, it is involved in the lysine degradation pathway where it acts as a substrate for L-aminoadipate-semialdehyde dehydrogenase (amaA) . This compound's structural similarity to other biologically active molecules suggests potential pharmacological activities.

Pharmaceutical Development

This compound has been investigated for its potential use in drug formulation due to its ability to modulate biological pathways related to amino acid metabolism. Its derivatives may serve as lead compounds for developing new therapeutics targeting metabolic disorders.

Metabolic Studies

Research has shown that this compound can be utilized as a marker or substrate in metabolic studies. It aids in understanding the biochemical pathways involving lysine and its derivatives .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of nitrogen-containing heterocycles that may exhibit interesting biological activities. Its reactivity can be harnessed to create derivatives with enhanced pharmacological profiles.

Case Study 1: Role in Lysine Metabolism

A study highlighted the role of this compound in lysine degradation pathways. Researchers utilized this compound to elucidate the enzymatic mechanisms involved in lysine metabolism and its implications for human health .

Case Study 2: Synthesis of Bioactive Heterocycles

Another research effort focused on using this compound as a building block for synthesizing bioactive heterocycles with potential anti-cancer properties. The derivatives showed promising results in inhibiting tumor growth in vitro .

Mécanisme D'action

The mechanism of action of 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyridinecarboxylic acid, methyl ester: A related compound with a similar structure but lacking the amino group and tetrahydropyridine ring.

6-Aminopyridine-2-carboxylic acid: Another similar compound with an amino group but differing in the ring structure and ester functionality.

Uniqueness

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester is unique due to its combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Activité Biologique

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester (commonly referred to as 6-Amino-THPCA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C7H12N2O2

- Molar Mass : 156.18 g/mol

- Structure : The compound features a pyridine ring with an amino group at the second position and a carboxylic acid methyl ester group, which contributes to its biological activity.

Biological Activity

Research indicates that 6-Amino-THPCA exhibits several biological activities that warrant further investigation:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. Its structural similarity to neurotransmitters allows it to potentially modulate neurotransmitter systems involved in cognitive function and mood regulation .

- Anti-inflammatory and Analgesic Activities : The compound has shown promise in reducing inflammation and pain in various experimental models. For instance, it has been tested in ex vivo assays demonstrating inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Some studies have explored the antimicrobial potential of related compounds, indicating that modifications in the structure can enhance their efficacy against pathogenic microorganisms .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that 6-Amino-THPCA could reduce neuronal damage induced by oxidative stress. The compound was administered prior to inducing stress conditions, resulting in lower levels of apoptotic markers compared to control groups.

Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of 6-Amino-THPCA, researchers found that it significantly reduced TNF-alpha levels in LPS-stimulated human whole blood assays. The IC50 value was determined to be approximately 123 nM, indicating potent activity .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C7H12N2O2 | Neuroprotective, anti-inflammatory |

| 4-Amino-3-pyridinecarboxylic acid | C6H7N3O2 | Antimicrobial |

| Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate | C7H12N2O2 | Potential neuroprotective effects |

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of 6-Amino-THPCA. Its ability to interact with various biological targets suggests potential therapeutic applications beyond its current understanding. For instance:

- Mechanism of Action : The compound's mechanism may involve modulation of neurotransmitter release and inhibition of inflammatory pathways.

- Synthetic Accessibility : Various synthetic routes have been developed for producing this compound efficiently, making it a viable candidate for drug development .

Propriétés

IUPAC Name |

methyl 6-amino-2,3,4,5-tetrahydropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h5H,2-4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFNPHGMSQOHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473688 | |

| Record name | 6-AMINO-2,3,4,5-TETRAHYDRO-2-PYRIDINECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158832-49-6 | |

| Record name | 6-AMINO-2,3,4,5-TETRAHYDRO-2-PYRIDINECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.